molecular formula C9H19NS B13261444 N-[3-(Methylsulfanyl)propyl]cyclopentanamine

N-[3-(Methylsulfanyl)propyl]cyclopentanamine

Cat. No.: B13261444
M. Wt: 173.32 g/mol
InChI Key: OTRNISWXXFDKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylsulfanyl)propyl]cyclopentanamine is an organic compound with the molecular formula C9H19NS It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a propyl chain bearing a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]cyclopentanamine typically involves the reaction of cyclopentanone with a suitable amine precursor. One common method involves the reductive amination of cyclopentanone with 3-(methylsulfanyl)propylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas over palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]cyclopentanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Methylsulfanyl)propyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-[3-(Methylsulfanyl)propyl]cyclobutanamine: Similar structure but with a cyclobutane ring.

    N-[3-(Methylsulfanyl)propyl]cycloheptanamine: Similar structure but with a cycloheptane ring.

Uniqueness

N-[3-(Methylsulfanyl)propyl]cyclopentanamine is unique due to its specific ring size and the presence of the methylsulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)cyclopentanamine

InChI

InChI=1S/C9H19NS/c1-11-8-4-7-10-9-5-2-3-6-9/h9-10H,2-8H2,1H3

InChI Key

OTRNISWXXFDKNO-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.